2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate
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Overview
Description
2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyethyl group, a tert-butyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate typically involves multiple steps:
Formation of the Ethoxyethyl Group: This step involves the reaction of ethylene oxide with ethanol under acidic conditions to form 2-ethoxyethanol.
Preparation of the Methylphenoxy Acetate: The tert-butyl-4-methylphenol is reacted with chloroacetic acid in the presence of a base to form 2-(2-tert-butyl-4-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(2-tert-butyl-4-methylphenoxy)acetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the 2-ethoxyethanol is esterified with the amide product to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoate and phenoxy groups.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted derivatives at the ester or amide positions.
Scientific Research Applications
2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenoxyacetic acid: A precursor in the synthesis of the target compound.
4-aminobenzoic acid: Another precursor used in the amidation step.
2-ethoxyethanol: Used in the esterification step.
Uniqueness
2-ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethoxyethyl 4-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-6-28-13-14-29-23(27)18-8-10-19(11-9-18)25-22(26)16-30-21-12-7-17(2)15-20(21)24(3,4)5/h7-12,15H,6,13-14,16H2,1-5H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLQVPLFRWRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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